4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6BrN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 1-ethyl-1H-pyrazole-3-carbonitrile. One common method is the reaction of 1-ethyl-1H-pyrazole-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination processes. These methods utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-1-ethyl-1H-pyrazole-3-carbonitrile or 4-thio-1-ethyl-1H-pyrazole-3-carbonitrile can be formed.
Oxidation Products: Oxidation can lead to the formation of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid.
Reduction Products: Reduction typically results in the removal of the bromine atom, yielding 1-ethyl-1H-pyrazole-3-carbonitrile.
Scientific Research Applications
4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom at the 4-position can participate in electrophilic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-1-phenyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile
Uniqueness
4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the bromine atom at the 4-position allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C6H6BrN3 |
---|---|
Molecular Weight |
200.04 g/mol |
IUPAC Name |
4-bromo-1-ethylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3 |
InChI Key |
YZQHTTUEHVAXJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C#N)Br |
Origin of Product |
United States |
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